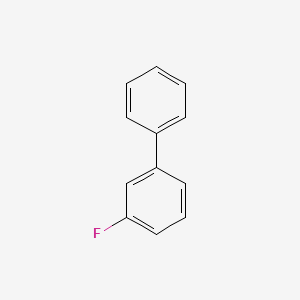

3-Fluorobiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCAAFFMZODJBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178336 | |

| Record name | 1,1'-Biphenyl, 3-fluoro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2367-22-8 | |

| Record name | 3-Fluoro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2367-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biphenyl, 3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 3-fluoro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluorobiphenyl CAS number and properties

An In-Depth Technical Guide to 3-Fluorobiphenyl for Researchers and Drug Development Professionals

Introduction

This compound is an organofluorine compound that belongs to the class of halogenated aromatic hydrocarbons. The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, as it can significantly modulate a compound's physicochemical and biological properties.[1] Fluorine's unique characteristics—high electronegativity, small size, and the strength of the carbon-fluorine bond—can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of this compound, including its core properties, synthesis protocols, analytical methods, and its relevance in the field of drug discovery.

Core Properties and Identification

The fundamental properties of this compound are summarized below. Its unique identifiers are crucial for regulatory compliance, procurement, and literature searches.

Chemical and Physical Data

| Property | Value | Source |

| CAS Number | 2367-22-8 | [3] |

| Molecular Formula | C12H9F | [3] |

| Molecular Weight | 172.20 g/mol | [3][4] |

| IUPAC Name | 1-fluoro-3-phenylbenzene | |

| Melting Point | 26-27 °C | [3] |

| Boiling Point | 153-154 °C (at 50 Torr) | [3] |

| Density | 1.2874 g/cm³ (at 18 °C) | [3] |

| InChI Key | MRCAAFFMZODJBP-UHFFFAOYSA-N | |

| SMILES | C1=CC=C(C=C1)C2=CC(=CC=C2)F |

Safety and Handling

This compound is classified with the GHS07 pictogram and a "Warning" signal word.[3] Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[3]

Precautionary Measures:

-

Prevention: Avoid breathing dust, fumes, or vapors.[5][6] Use only in well-ventilated areas.[5][6] Wear protective gloves, clothing, and eye/face protection.[5][7] Wash skin thoroughly after handling.[6]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[6] It should be stored at room temperature.[3]

-

Spills: For spills, clean up immediately, avoiding dust generation.[5] Use dry clean-up procedures and place material in a sealed, labeled container for disposal.[5]

Synthesis and Experimental Protocols

The synthesis of fluorinated biphenyl compounds is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method is highly versatile for forming carbon-carbon bonds.[1]

General Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a fluorinated biphenyl compound.

Caption: A generalized workflow from synthesis to application for fluorinated biphenyls.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol is a generalized method adapted from the synthesis of similar fluorinated biphenyl compounds.[8] It describes the coupling of 3-fluorophenylboronic acid with a suitable aryl halide.

Caption: The core components of the Suzuki-Miyaura reaction for this compound synthesis.

Methodology:

-

Reactant Preparation: In a pressure tube, combine 3-fluorophenylboronic acid (1.5 equivalents), an aryl halide (e.g., bromobenzene, 1.0 equivalent), and a base such as potassium phosphate (K₃PO₄, 1.5 equivalents).[8]

-

Catalyst and Solvent Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1.5 mol %).[8] Add a degassed solvent mixture, typically water and dioxane in a 1:3 v/v ratio.[8]

-

Reaction Execution: Seal the pressure tube and heat the mixture at approximately 105 °C for 8-10 hours.[8]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup and Purification: After completion, cool the reaction mixture and extract the product using a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Isolation: Purify the crude product via column chromatography on silica gel, using a solvent system such as n-hexane and ethyl acetate to yield pure this compound.[8]

Analytical Methods

Proper analytical methods are essential for confirming the identity, purity, and concentration of this compound. For volatile, thermally stable compounds, gas chromatography is generally preferred.[9]

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

A Gas Chromatograph equipped with a Mass Spectrometer (MS) detector.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a volatile organic solvent like methanol or isopropanol.[9] Create a series of calibration standards by serially diluting the stock solution to establish a concentration curve.[9]

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10-15 °C/min.

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Acquisition Mode: Acquire in full scan mode to confirm identity or in Selected Ion Monitoring (SIM) mode for higher sensitivity and quantification.[9]

-

-

Analysis: Inject the prepared standards and samples. Identify the this compound peak by its retention time and mass spectrum. Quantify the amount by comparing the peak area to the calibration curve.

Relevance in Drug Discovery and Development

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The addition of fluorine can be a critical strategy to overcome common drug development hurdles.

Key Roles of Fluorine in Drug Design:

-

Blocking Metabolic "Soft Spots": The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a site that is prone to hydroxylation can significantly increase a drug's metabolic half-life and oral bioavailability.[1][2]

-

Modulating Physicochemical Properties: Fluorine's high electronegativity can alter a molecule's pKa, lipophilicity, and dipole moment.[1][2] These modifications can fine-tune how a drug candidate interacts with its target receptor, potentially improving binding affinity and selectivity.

-

Enhancing Membrane Permeability: Increasing lipophilicity through fluorination can improve a compound's ability to cross cellular membranes, which is particularly important for enhancing tissue penetration, including into the central nervous system (CNS).[2]

Derivatives of fluorobiphenyl, such as flurbiprofen, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs).[10][11] Furthermore, analogs of flurbiprofen have been investigated for their potential in treating various cancers, including lung, pancreatic, and head and neck cancers.[12] The presence of the fluorobiphenyl moiety is central to the therapeutic activity of these compounds. Approximately 20% of all pharmaceutical products contain fluorine, underscoring its importance in the industry.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. This compound | 2367-22-8 [chemicalbook.com]

- 4. This compound - CAS:2367-22-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.ie [fishersci.ie]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. CN101973869A - Method for synthesis of flurbiprofen - Google Patents [patents.google.com]

- 11. CN112225657A - Preparation method of flurbiprofen - Google Patents [patents.google.com]

- 12. US8575170B2 - Flurbiprofen analogs and methods of use in treating cancer - Google Patents [patents.google.com]

- 13. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Fluorobiphenyl via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-fluorobiphenyl, a valuable building block in medicinal chemistry and materials science, through the palladium-catalyzed Suzuki cross-coupling reaction. This document details experimental protocols, presents a comparative analysis of reaction components, and offers visualizations of the reaction mechanism and experimental workflow.

Introduction to Suzuki Coupling for this compound Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, two primary retrosynthetic routes are commonly employed: the coupling of 1-bromo-3-fluorobenzene with phenylboronic acid, or the reaction of 3-fluorophenylboronic acid with a phenyl halide (commonly bromobenzene). The choice of route may depend on the commercial availability and cost of the starting materials.

The presence of the fluorine atom in the biphenyl scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a key intermediate in the development of pharmaceuticals and functional materials.

Core Reaction Components and Their Impact

The success of the Suzuki coupling for synthesizing this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. This section provides a comparative summary of these components based on reported literature.

Palladium Catalysts and Ligands

Palladium complexes are the most common catalysts for Suzuki couplings. The choice of ligand coordinated to the palladium center is crucial as it influences the catalyst's stability, activity, and selectivity.

| Catalyst System | Ligand | Reactants | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ | Triphenylphosphine | 1-bromo-3,4-difluorobenzene and arylboronic acids | Dioxane/Water | K₃PO₄ | 105 | 8.5 | ~78 | [1] |

| G-COOH-Pd-10 | None (heterogeneous) | 1-bromo-3-fluorobenzene and 4-fluorophenylboronic acid | DMF/Water | K₂CO₃ | 70 | 3-8 | High Conversion | [2][3][4] |

| G-COOH-Pd-10 | None (heterogeneous) | 1-bromo-3-fluorobenzene and 4-fluorophenylboronic acid | DMF/Water | K₂CO₃ | 110 | 3-8 | High Conversion | [2][3][4] |

| PdCl₂(dppf) | dppf | Fictionalized Data | DMF | Cs₂CO₃ | 90 | 8 | 94 | [5] |

| Pd(OAc)₂ | PPh₃ | 1-bromo-4-(trichloromethyl)benzene and phenylboronic acid | Toluene/Ethanol/Water | K₂CO₃ | 80 | 12-24 | - | [5] |

Note: The data presented in this table is a representative compilation from various sources for structurally similar compounds and should be used as a starting point for optimization. Actual yields for the synthesis of this compound may vary.

Bases

The base plays a critical role in the transmetalation step of the catalytic cycle by activating the organoboron species. The choice of base can significantly affect the reaction rate and yield.

| Base | Reactants | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| K₃PO₄ | 1-bromo-3,4-difluorobenzene and arylboronic acids | Pd(PPh₃)₄ | Dioxane/Water | 105 | 8.5 | ~78 | [1] |

| K₂CO₃ | 1-bromo-3-fluorobenzene and 4-fluorophenylboronic acid | G-COOH-Pd-10 | DMF/Water | 70-110 | 3-8 | High Conversion | [2][3][4] |

| Na₂CO₃ | Aryl halides and arylboronic acids | [PdCl₂(NH₂CH₂COOH)₂] | Water | RT | 1.5 | 89-99 | [6] |

| Cs₂CO₃ | Fictionalized Data | PdCl₂(dppf) | DMF | 90 | 8 | 94 | [5] |

| KOH | Bromobenzene and Phenylboronic Acid | NHC-Pd(II) complexes | Water/2-propanol | 82 | 0.5 | 71-80 | [7] |

Solvents

The solvent system influences the solubility of the reactants and catalyst, and can also play a role in the reaction mechanism. Often, a mixture of an organic solvent and water is used to facilitate the dissolution of both the organic and inorganic components.

| Solvent System | Reactants | Catalyst | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Dioxane/Water (3:1) | 1-bromo-3,4-difluorobenzene and arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 105 | 8.5 | ~78 | [1] |

| DMF/Water (95:5) | 1-bromo-3-fluorobenzene and 4-fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | 70-110 | 3-8 | High Conversion | [2][3][4] |

| Water | Aryl halides and arylboronic acids | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | RT | 1.5 | 89-99 | [6] |

| Toluene/Ethanol/Water | 1-bromo-4-(trichloromethyl)benzene and phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 80 | 12-24 | - | [5] |

| Methanol/Water (3:2) | Bromobenzene and phenylboronic acid | TbPo-Pd(II) | NaOH | - | - | 96.3 | [8] |

Detailed Experimental Protocols

This section provides two detailed experimental protocols for the synthesis of this compound via Suzuki coupling.

Protocol 1: Synthesis of this compound from 1-Bromo-3-fluorobenzene and Phenylboronic Acid

This protocol is adapted from a general procedure for the synthesis of fluorinated biphenyls.[1]

Materials:

-

1-bromo-3-fluorobenzene

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Deionized water

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Procedure:

-

In a pressure tube, add 1-bromo-3-fluorobenzene (1.0 eq.), phenylboronic acid (1.2 eq.), potassium phosphate (1.5 eq.), and tetrakis(triphenylphosphine)palladium(0) (1.5 mol%).

-

Add a mixture of 1,4-dioxane and water (3:1 v/v ratio).

-

Seal the pressure tube and purge with an inert gas for 10-15 minutes.

-

Heat the reaction mixture at 105 °C for 8.5 hours with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in n-hexane) to afford pure this compound.

Protocol 2: Green Synthesis of this compound in Water

This protocol is based on a general method for Suzuki coupling in an aqueous medium at room temperature.[6]

Materials:

-

1-bromo-3-fluorobenzene or bromobenzene

-

Phenylboronic acid or 3-fluorophenylboronic acid

-

[PdCl₂(NH₂CH₂COOH)₂] catalyst

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Standard laboratory glassware

Procedure:

-

In a round-bottomed flask, prepare a mixture of the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).

-

Add 5.0 mL of distilled water to the flask.

-

Stir the mixture vigorously at room temperature under air for 1.5 hours.

-

After 1.5 hours, a precipitate of the product should form.

-

Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic impurities.

-

The resulting solid is the crude this compound, which can be further purified by recrystallization if necessary.

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis and Purification

The following diagram outlines a typical workflow for the synthesis and purification of this compound via Suzuki coupling.

Caption: General experimental workflow for Suzuki coupling synthesis.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the synthesis of this compound. The reaction conditions can be tailored by carefully selecting the palladium catalyst, ligand, base, and solvent to achieve high yields and purity. The provided protocols and comparative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the effective production of this important fluorinated building block. Further optimization of reaction parameters may be necessary depending on the specific scale and desired purity of the final product.

References

- 1. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Fluorobiphenyl: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluorobiphenyl, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The document details its molecular structure, physicochemical properties, and a representative synthetic protocol. A thorough analysis of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented to aid in its identification and characterization. Furthermore, the guide explores the significance of the fluorobiphenyl scaffold in drug discovery, contextualizing the potential applications of this compound and its derivatives.

Molecular Structure and Chemical Formula

This compound is an organic compound consisting of two phenyl rings linked by a carbon-carbon single bond, with a single fluorine atom substituted at the meta-position of one of the phenyl rings.

Chemical Formula: C₁₂H₉F[1]

IUPAC Name: 1-fluoro-3-phenylbenzene[1]

CAS Number: 2367-22-8[1]

Molecular Weight: 172.20 g/mol [1]

Below is a 2D representation of the molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, purification, and application in various chemical processes.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉F | [1] |

| Molecular Weight | 172.20 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Solubility | Soluble in organic solvents such as CDCl₃ | [2] |

| XLogP3 | 4.1 | [1] |

Synthesis of this compound

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds, including this compound. This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.

General Reaction Scheme

Detailed Experimental Protocol (Representative)

This protocol is adapted from general procedures for Suzuki-Miyaura cross-coupling reactions of fluorinated aryl halides.[3][4]

Materials:

-

3-Bromofluorobenzene (1 equivalent)

-

Phenylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2 equivalents)

-

Solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water)

Procedure:

-

To a reaction vessel, add 3-bromofluorobenzene, phenylboronic acid, palladium catalyst, and base.

-

Add the solvent system to the reaction vessel.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to a temperature of 80-100 °C and stir for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): [2]

-

δ 7.62-7.59 (m, 2H): These signals correspond to the ortho-protons of the unsubstituted phenyl ring.

-

δ 7.50-7.46 (m, 2H): These signals are attributed to the meta-protons of the unsubstituted phenyl ring.

-

δ 7.43-7.38 (m, 3H): This multiplet includes the para-proton of the unsubstituted phenyl ring and two protons on the fluorinated ring.

-

δ 7.34-7.31 (m, 1H): This signal corresponds to a proton on the fluorinated ring.

-

δ 7.09-7.04 (m, 1H): This multiplet is assigned to the proton ortho to the fluorine atom.

¹³C NMR (100 MHz, CDCl₃): [2]

-

δ 163.2 (d, J(C-F) = 243.9 Hz): This doublet with a large coupling constant is characteristic of the carbon atom directly bonded to the fluorine atom (C-F).

-

Other aromatic carbons will appear in the region of δ 114-143 ppm , with smaller C-F coupling constants for the carbons on the fluorinated ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for aromatic C-H and C=C stretching, as well as a strong C-F stretching vibration.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 1600-1450 | Aromatic C=C Stretch | Medium to Strong |

| ~1250 | C-F Stretch | Strong |

| 900-690 | Aromatic C-H Bend (Out-of-plane) | Strong |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 172. The fragmentation pattern will be influenced by the stability of the biphenyl system and the presence of the fluorine atom.

Expected Fragmentation:

-

m/z 172 (M⁺): Molecular ion.

-

m/z 171 ([M-H]⁺): Loss of a hydrogen atom.

-

m/z 152 ([M-HF]⁺): Loss of hydrogen fluoride.

-

m/z 151 ([M-H-F]⁺): Loss of a hydrogen and a fluorine atom.

-

m/z 76 ([C₆H₄]⁺): Benzene-related fragment.

Role in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties. The presence of a fluorine atom can improve metabolic stability, binding affinity, and membrane permeability.[5][6]

The this compound scaffold is a valuable building block in the design of new therapeutic agents. While specific biological activities of this compound itself are not extensively documented in publicly available literature, its derivatives are of significant interest. For instance, the fluorobiphenyl moiety is a key structural feature in several non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen.[7]

The introduction of a fluorine atom at the 3-position can influence the molecule's conformation and electronic properties, which in turn can affect its interaction with biological targets. Researchers often utilize the this compound core to synthesize libraries of compounds for screening against various diseases, including cancer, inflammation, and infectious diseases. The fluorine atom can serve as a metabolic blocker, preventing enzymatic degradation at that position and thereby prolonging the drug's half-life.

Conclusion

This compound is a synthetically accessible and versatile molecule with a well-defined structure and characteristic spectroscopic properties. Its utility as a building block in medicinal chemistry is underscored by the advantageous effects of fluorine substitution in drug design. This technical guide provides foundational knowledge for researchers working with this compound, from its synthesis and characterization to its potential applications in the development of novel therapeutics. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. spectrabase.com [spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. mdpi.com [mdpi.com]

- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Fluorobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Fluorobiphenyl (CAS No. 2367-22-8), a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, supported by established experimental protocols.

Core Molecular Properties

This compound possesses the molecular formula C₁₂H₉F and a molecular weight of approximately 172.20 g/mol .[1] Its structure consists of two phenyl rings linked by a single bond, with a fluorine atom substituted at the meta-position of one ring. This substitution pattern significantly influences the molecule's electronic properties and, consequently, its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit a complex multiplet pattern in the aromatic region, typically between 7.0 and 7.6 ppm. The protons on the unsubstituted phenyl ring will likely appear as a multiplet, while the protons on the fluorine-bearing ring will show additional complexity due to coupling with the fluorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton. For fluorinated biphenyls, the carbon atoms directly bonded to fluorine exhibit a large coupling constant (¹Jcf), resulting in a doublet. The chemical shifts of the aromatic carbons typically appear in the range of 110-145 ppm. For comparison, in the related compound 3,3'-difluorobiphenyl, carbon signals are observed in this region.[2]

¹⁹F NMR Spectroscopy

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (Aromatic) | 7.0 - 7.6 | m | - |

| ¹³C (Aromatic) | 110 - 145 | d, m | ¹Jcf (for C-F) |

| ¹⁹F | -110 to -120 | m | - |

Note: Predicted values are based on data from isomeric and related compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound is characterized by several key absorption bands.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium to Strong | Aromatic C=C ring stretch |

| ~1250 | Strong | C-F stretch |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

The presence of a strong absorption band around 1250 cm⁻¹ is particularly indicative of the C-F bond. The pattern of out-of-plane C-H bending bands can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. For this compound, electron ionization (EI) is a common technique.

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 172, corresponding to the molecular weight of the compound. Common fragmentation patterns for biphenyl compounds involve the loss of the substituent and cleavage of the biphenyl ring structure.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 172 | High | [M]⁺ (Molecular Ion) |

| 152 | Moderate | [M - HF]⁺ |

| 151 | Moderate | [M - F - H]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire with a spectral width of approximately 12 ppm, using 16-32 scans and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire with proton decoupling, a spectral width of about 220 ppm, using 1024 or more scans, and a relaxation delay of 2-5 seconds.

-

¹⁹F NMR: Acquire with proton decoupling, using an appropriate spectral window for aromatic fluorine compounds.

-

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet should be subtracted.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a compound like this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Fluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobiphenyl is a fluorinated aromatic organic compound that belongs to the class of biphenyls. The introduction of a fluorine atom onto the biphenyl scaffold can significantly alter its physicochemical and biological properties, making it a molecule of interest in various fields, particularly in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and visualizations of relevant chemical pathways.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for understanding its behavior in different environments and for its application in research and development.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₉F | --INVALID-LINK-- |

| Molecular Weight | 172.20 g/mol | --INVALID-LINK-- |

| IUPAC Name | 1-fluoro-3-phenylbenzene | --INVALID-LINK-- |

| CAS Number | 2367-22-8 | --INVALID-LINK-- |

| Physical Description | Solid or liquid at room temperature. | --INVALID-LINK-- |

Tabulated Physical and Chemical Data

| Property | Value | Conditions |

| Melting Point | 26-27 °C | - |

| Boiling Point | 153-154 °C | at 50 Torr |

| Density | 1.2874 g/cm³ | at 18 °C |

| Solubility | Insoluble in water; Soluble in alcohol and ether. | - |

| Vapor Pressure | Data not available for this compound. For 4-Fluorobiphenyl: 0.00901 mmHg.[1] | - |

| Refractive Index | Data not available for this compound. For 4-Fluorobiphenyl: n20/D 1.5200.[2] | 20 °C |

| XLogP3 | 4.1 | --INVALID-LINK-- |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound. While detailed spectra are best viewed in their original sources, the following provides an overview of available spectral information.

-

¹⁹F NMR: Spectra are available and have been recorded.[3]

-

Infrared (IR) Spectroscopy: IR spectra for isomeric fluorobiphenyls are available, showing characteristic peaks for aromatic C-H stretching and C=C bond vibrations.[1]

-

Mass Spectrometry: The monoisotopic mass of this compound is 172.068828449 Da.[3] Mass spectra of isomeric fluorobiphenyls show a prominent molecular ion peak at m/z 172.[1]

Experimental Protocols

The synthesis of this compound is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

General Experimental Protocol for Suzuki-Miyaura Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of fluorinated biphenyls.[6][7][8][9][10]

Materials:

-

3-Bromofluorobenzene or 3-Iodofluorobenzene (1.0 equiv)

-

Phenylboronic acid (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-formed palladium complex, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl halide, phenylboronic acid, palladium catalyst, and base.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Visualizations

Suzuki-Miyaura Cross-Coupling Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for the synthesis of this compound.

Inhibition of HIV Reverse Transcriptase

Fluorinated biphenyl derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[11][12][13][14] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the HIV reverse transcriptase enzyme, distinct from the active site. This binding induces a conformational change in the enzyme that inhibits its function, thereby preventing the conversion of viral RNA to DNA.

Caption: Mechanism of HIV-1 reverse transcriptase inhibition by an NNRTI.

References

- 1. 4-Fluorobiphenyl | C12H9F | CID 9461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluorobiphenyl 95 324-74-3 [sigmaaldrich.com]

- 3. This compound | C12H9F | CID 145663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluorobiphenyl(321-60-8) 13C NMR [m.chemicalbook.com]

- 5. 2-Fluorobiphenyl(321-60-8) 1H NMR spectrum [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 14. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Biphenyls

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the biphenyl scaffold has marked a pivotal advancement in medicinal chemistry and materials science. This in-depth technical guide traces the historical milestones in the discovery and synthesis of fluorinated biphenyls, from early coupling reactions to modern catalytic methods. It provides a comprehensive overview of their synthesis, key experimental protocols, and the profound impact of fluorination on their biological activity and physicochemical properties. By leveraging fluorine's unique attributes—high electronegativity, small size, and the ability to modulate metabolic stability and binding affinity—researchers have unlocked a vast chemical space, leading to the development of potent therapeutics and advanced materials. This guide offers detailed experimental procedures, quantitative biological and physical data, and visual representations of synthetic workflows to support and inspire further innovation in this dynamic field.

A Historical Perspective: From Classical Couplings to Modern Marvels

The journey to fluorinated biphenyls began with the broader history of biphenyl synthesis, which dates back to the 19th century. Early methods, while foundational, were often harsh and limited in scope.

-

The Dawn of Biphenyl Synthesis: The history of biphenyl chemistry can be traced back over 160 years.[1] In 1855, Wurtz pioneered C(sp³)–C(sp³) bond formation through a sodium-mediated coupling of alkyl halides.[1] This was extended by Fittig in 1862 to include the coupling of aryl halides, laying the groundwork for biphenyl synthesis.[1] The Wurtz-Fittig reaction involved the dehalogenation of aryl halides followed by the coupling of two aryl radicals.[1] Another early and significant contribution was the Ullmann reaction , first reported in 1901, which utilized copper to couple two aryl halides.[1][2] This reaction, though requiring high temperatures, became a staple for synthesizing symmetric biaryls. Academic interest in applying these methods to create fluorinated biaryls was evident by the late 1940s, as seen in a 1949 thesis by Thomas R. Patterson focused on synthesizing these compounds via the Ullmann reaction.[3]

-

Early Fluorinated Biphenyls and Their Applications: One of the earliest documented syntheses and applications of fluorinated biphenyls is detailed in a 1951 patent granted to Moushy Markarian and assigned to the Sprague Electric Company.[4] This patent describes the preparation of various trifluoromethyl-substituted biphenyls and highlights their utility as stable dielectric materials.[4] For instance, 3,3'-bis-trifluoromethyl biphenyl was noted for its high dielectric constant and low loss factor, making it valuable for electrical applications.[4]

-

The Cross-Coupling Revolution: The latter half of the 20th century witnessed the advent of palladium-catalyzed cross-coupling reactions, which revolutionized the synthesis of unsymmetrical biaryls, including those with fluorine substituents. Key methodologies include:

-

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by nickel or palladium.[1]

-

Stille Coupling: This versatile method forms a C-C bond between an organostannane and an organic halide or pseudohalide, catalyzed by palladium.[5][6]

-

Suzuki-Miyaura Coupling: Perhaps the most widely used method today, the Suzuki-Miyaura reaction couples an organoboron reagent (like a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][7] It is favored for the stability and low toxicity of the boronic acid reagents.[7] The first Suzuki-Miyaura coupling to produce fluorinated terphenyls for liquid crystals was reported by M. Hird and coworkers in 1999.[8]

-

These modern methods offer milder reaction conditions, broader functional group tolerance, and greater control over the synthesis of complex, highly substituted fluorinated biphenyls.[1][7]

Synthetic Methodologies: Experimental Protocols

The synthesis of fluorinated biphenyls has evolved significantly, with modern cross-coupling reactions offering high efficiency and versatility. Below are detailed protocols for key synthetic methods.

Suzuki-Miyaura Cross-Coupling

This is one of the most extensively used methods for synthesizing fluorinated biphenyl derivatives due to the ease of handling and stability of boronic acids.[7][8]

General Protocol for the Synthesis of Difluorinated Biphenyls [7][8]

-

Materials:

-

1-Bromo-3,4-difluorobenzene (starting material)

-

Arylboronic acid (substituted or unsubstituted)

-

Potassium phosphate (K₃PO₄) (base)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (catalyst)

-

Dioxane and water (solvent mixture)

-

Silica gel for column chromatography

-

n-Hexane and ethyl acetate (eluent)

-

-

Procedure:

-

In a pressure tube, combine 1-bromo-3,4-difluorobenzene (0.1 g, 0.518 mmol), the desired arylboronic acid (0.777 mmol), K₃PO₄ (0.164 g, 0.777 mmol), and Pd(PPh₃)₄ (0.0089 g, 1.5 mol %).[7][8]

-

Seal the pressure tube and heat the reaction mixture to 105 °C for 8.5 hours.[7][8]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[7][8]

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., n-hexane and ethyl acetate).[7][8]

-

Collect the fractions containing the desired product and evaporate the solvent to obtain the pure fluorinated biphenyl.

-

Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FTIR.[7]

-

Ullmann Reaction

The classical Ullmann reaction is a copper-mediated coupling of two aryl halides. It is particularly useful for synthesizing symmetrical biphenyls.

General Protocol for the Synthesis of Decafluorobiphenyl [7]

-

Materials:

-

Bromopentafluorobenzene

-

Zinc powder

-

Copper(II) acetate

-

Dimethylformamide (DMF) (solvent)

-

Hexane (for recrystallization)

-

-

Procedure:

-

In a reaction vessel, create a suspension of zinc powder (32.7 g, 0.500 mol) and copper(II) acetate (1.00 g, 0.006 mol) in 120 ml of absolute DMF.[7]

-

Heat the mixture to 140 °C for 40 minutes, then cool to 100 °C.[7]

-

Add bromopentafluorobenzene (247 g, 1.000 mol) drop-wise at a rate that allows the reaction mixture to slowly heat to its boiling point.[7]

-

After the addition is complete, continue to heat the mixture at its boiling point for 2 hours.

-

Filter the solid product from the unreacted bromopentafluorobenzene.

-

Recrystallize the crude product from hexane to yield pure decafluorobiphenyl.[7]

-

Negishi Cross-Coupling

This method utilizes an organozinc reagent and an organic halide in the presence of a palladium or nickel catalyst.

General Protocol for Negishi Coupling [9]

-

Materials:

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium precursor and the ligand in an anhydrous solvent.[9]

-

Stir the mixture at room temperature for 15-30 minutes to allow for catalyst complex formation.[9]

-

To the catalyst mixture, add the aryl bromide (1.0 equivalent) and additional anhydrous solvent.[9]

-

Slowly add the organozinc reagent (1.1-1.5 equivalents) to the reaction mixture at room temperature.[9]

-

Heat the reaction to the desired temperature (typically between room temperature and 100 °C) and stir until completion, monitoring by TLC or GC-MS.[9]

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate it, and purify the residue by column chromatography.

-

Stille Cross-Coupling

The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. A significant drawback is the toxicity of the tin reagents.[5]

General Protocol for Stille Coupling [10]

-

Materials:

-

Procedure:

-

To a reaction flask under an inert atmosphere, add the aryl halide, the organostannane reagent, the palladium catalyst, and any additives.[10]

-

Add the anhydrous solvent and heat the mixture to the required temperature (often between 60-110 °C).[10]

-

Stir the reaction until the starting material is consumed, as indicated by TLC or GC-MS.

-

After cooling, dilute the reaction mixture and perform a standard aqueous workup.

-

Purify the crude product by column chromatography to isolate the fluorinated biphenyl.

-

Quantitative Data on Fluorinated Biphenyls

The introduction of fluorine atoms significantly alters the physicochemical properties of biphenyls. The following tables summarize key data for representative compounds.

Table 1: Physical Properties of Selected Difluorinated Biphenyls [7][8]

| Compound Name | Formula | MW ( g/mol ) | Yield (%) | Melting Point (°C) |

| 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) | C₁₆H₁₆F₂ | 246.30 | 77 | 105–107 |

| 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE) | C₁₄H₁₀F₂O | 232.23 | 79 | 71–72 |

| 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl (DFDMBP) | C₁₄H₁₂F₂O₂ | 250.24 | 72 | N/A |

| 3,4-difluoro-3′-nitro-1,1′-biphenyl (DFNBP) | C₁₂H₇F₂NO₂ | 235.19 | 80 | 92–93 |

| (3′,4′-difluoro-[1,1′-biphenyl]-3-yl)(methyl)sulfane (DFBPMS) | C₁₃H₁₀F₂S | 236.20 | 80 | 98–100 |

Table 2: ¹³C NMR Data for 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE) [7]

| Carbon Atom | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| C=O | 197.1 | - |

| C-F | 152.1 | J_CF = 7.5 |

| C-F | 149.0 | J_CF = 9.75 |

| C-C | 143.8 | - |

| C-C | 136.6 | - |

| CH | 129.0 | - |

| CH | 127.5 | - |

| 2C | 123.8 | - |

| CH | 117.0 | J_CF-CH = 12.75 |

| CH | 116.0 | J_CF-CH = 12.75 |

| CH₃ | 26.0 | - |

Table 3: Biological Activity of Selected Fluorinated Biphenyl-Containing Compounds

| Compound Class/Name | Target | Activity (IC₅₀/EC₅₀) | Reference |

| Fluorinated NH₂-Biphenyl-Diarylpyrimidines | HIV-1 Reverse Transcriptase (WT) | 1.0 nM (EC₅₀) | [Data from a study on fluorine-substituted NH2-biphenyl-diarylpyrimidines.[8]] |

| Fluorinated Biphenyl Methylene Imidazoles | Cytochrome P450 17A1 (CYP17A1) | 28 nM (IC₅₀) | [Data from a study on fluorine-substituted biphenyl methylene imidazoles as CYP17 inhibitors.[8]] |

| Flurbiprofen Derivatives | Anti-inflammatory (Carrageenan edema) | Potent activity | [Data from a study evaluating new derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid.[8]] |

| Gefitinib | Epidermal Growth Factor Receptor (EGFR) | ~33 nM (IC₅₀) | [General literature values for Gefitinib.] |

Impact on Drug Discovery and Development

The introduction of fluorine can profoundly influence a molecule's biological properties, a strategy widely employed in drug design. Fluorine's high electronegativity and small size can alter a compound's conformation, pKa, and metabolic stability.[11]

-

Metabolic Stability: C-F bonds are stronger than C-H bonds, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[11]

-

Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[11]

-

Lipophilicity and Permeability: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[11]

A prominent example is the use of fluorinated biphenyls as kinase inhibitors . Many kinases are implicated in cancer cell signaling pathways.[12] Gefitinib, an EGFR inhibitor used in cancer therapy, features a fluorinated phenyl group that is crucial for its binding activity.[12][13] The PI3K/Akt/mTOR pathway is a key signaling cascade in cell proliferation and survival, and is a major target for cancer drug development.[12] Fluorinated biphenyl scaffolds are attractive for developing inhibitors that target kinases within this and other oncogenic pathways.

Conclusion

The field of fluorinated biphenyls has grown from niche applications in materials science to become a cornerstone of modern drug discovery. The historical development of synthetic methods, from the harsh conditions of the Ullmann reaction to the precision of palladium-catalyzed cross-couplings, has enabled chemists to explore this privileged scaffold with unprecedented control. The unique properties imparted by fluorine continue to make these compounds invaluable for optimizing drug candidates and developing novel materials. This guide provides a foundational understanding of the history, synthesis, and application of fluorinated biphenyls, intended to serve as a resource for researchers pushing the boundaries of chemical and biomedical sciences.

References

- 1. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]

- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 3. "The Synthesis of Fluorinated Biaryls by Means of the Ullmann Reaction" by Thomas R. Patterson [epublications.marquette.edu]

- 4. researchgate.net [researchgate.net]

- 5. Stille Coupling [organic-chemistry.org]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Molecular Inhibitors of Growth Signals - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-Fluorobiphenyl

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of 3-Fluorobiphenyl, including its chemical properties, synthesis, and spectroscopic data, with a focus on its relevance as a building block in medicinal chemistry and materials science.

Chemical Identity and Properties

This compound is an organofluorine compound and a derivative of biphenyl. The fluorine substituent at the 3-position significantly influences its electronic properties, polarity, and metabolic stability, making it a valuable synthon in drug discovery. Its formal IUPAC name is this compound.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized below. These characteristics are essential for its application in chemical synthesis, dictating suitable reaction conditions and purification methods.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₉F |

| Molecular Weight | 172.20 g/mol |

| Melting Point | 33-36 °C |

| Boiling Point | 253-254 °C (at 760 mmHg) |

| Density | 1.156 g/cm³ |

| CAS Number | 2367-22-8 |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound. The following tables summarize key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.60 - 7.55 | m | 2H | Ar-H |

| 7.48 - 7.32 | m | 5H | Ar-H |

| 7.14 - 7.08 | m | 2H | Ar-H |

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 163.1 (d, J=245.5 Hz) | C-F |

| 143.2 (d, J=8.0 Hz) | Ar-C |

| 140.2 | Ar-C |

| 130.2 (d, J=8.0 Hz) | Ar-CH |

| 128.9 | Ar-CH |

| 128.0 | Ar-CH |

| 127.1 | Ar-CH |

| 122.8 (d, J=2.5 Hz) | Ar-CH |

| 114.6 (d, J=21.0 Hz) | Ar-CH |

| 114.1 (d, J=21.0 Hz) | Ar-CH |

Table 3: IR and Mass Spectrometry Data

| Technique | Key Peaks / Values |

|---|---|

| IR Spectroscopy | 3060, 1580, 1475, 1250, 1150, 870, 760 cm⁻¹ |

| Mass Spectrometry (EI) | m/z 172 (M⁺), 151, 133 |

Synthesis of this compound

The most common and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and functional group tolerance.

Suzuki Coupling Pathway

The logical workflow for the synthesis of this compound via a Suzuki coupling reaction is illustrated below. This pathway involves the reaction of (3-fluorophenyl)boronic acid with a halobenzene (typically bromobenzene or iodobenzene) in the presence of a palladium catalyst and a base.

Caption: Workflow for the synthesis of this compound via Suzuki Coupling.

Experimental Protocol: Suzuki Coupling

The following protocol provides a representative method for the synthesis of this compound.

Materials:

-

3-Fluorophenylboronic acid (1.0 eq)

-

Bromobenzene (1.0 - 1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)

-

Triphenylphosphine (PPh₃, 4-8 mol%) or other suitable ligand

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene and Water (e.g., 4:1 v/v)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-fluorophenylboronic acid, bromobenzene, potassium carbonate, and the palladium catalyst/ligand system.

-

Solvent Addition: Add the toluene and water solvent mixture to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.

-

Reaction: Heat the mixture to reflux (typically 85-95 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to afford pure this compound.

-

Characterization: Confirm the identity and purity of the final product using NMR, IR, and MS, comparing the data to established literature values.

Applications in Drug Development

The this compound scaffold is a key structural motif in various areas of medicinal chemistry. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable electronic interactions, and modulate lipophilicity to optimize pharmacokinetic profiles.

Examples of its utility include:

-

Enzyme Inhibitors: It serves as a core fragment in the design of inhibitors for enzymes such as cyclooxygenase-2 (COX-2).

-

Receptor Modulators: Derivatives have been explored as modulators for various G-protein coupled receptors (GPCRs).

-

Fragment-Based Drug Discovery (FBDD): Due to its favorable properties and defined structure, this compound is used as a fragment for screening against biological targets to identify initial hit compounds.

An In-depth Technical Guide to the Safety and Handling of 3-Fluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Fluorobiphenyl, a fluorinated aromatic compound utilized in various research and development applications, including pharmaceutical synthesis. Due to its potential hazards, a thorough understanding of its properties and associated safety protocols is imperative for all personnel handling this chemical.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value |

| CAS Number | 2367-22-8[1] |

| Molecular Formula | C12H9F[1][2] |

| Molecular Weight | 172.2 g/mol |

| Physical Form | Solid or liquid[1] |

| Melting Point | 71-74 °C (for 2-Fluorobiphenyl) |

| Boiling Point | 248 °C (for 2-Fluorobiphenyl) |

| Storage Temperature | Room temperature, sealed in a dry environment[1] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below, based on available safety data sheets for fluorinated biphenyls.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[1][3] |

Signal Word: Warning[1]

Section 3: Personal Protective Equipment (PPE)

Strict adherence to personal protective equipment protocols is mandatory to prevent exposure.

| Body Part | Required PPE | Specifications and Remarks |

| Eyes/Face | Chemical safety goggles or face shield | Goggles should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] |

| Hands | Chemical-resistant gloves | Inspect gloves for integrity before use.[6] |

| Body | Flame-resistant lab coat or chemical protective clothing | To be worn to protect against minor splashes.[6] |

| Respiratory | Use in a well-ventilated area or with a respirator | A respirator is necessary if engineering controls like a fume hood are insufficient to avoid inhaling vapors.[6] |

| Feet | Closed-toe shoes | Shoes should be made of a material that resists chemical penetration.[6] |

Section 4: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

-

Avoid all personal contact, including inhalation of dust or fumes.[7]

-

Work in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Do not eat, drink, or smoke when using this product.[4]

-

Wash hands and any exposed skin thoroughly after handling.[4][7]

-

Avoid the formation of dust and aerosols.[8]

-

Keep containers securely sealed when not in use.[7]

Storage:

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

-

Protect containers from physical damage and check regularly for leaks.[7]

Section 5: First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][9] |

| Skin Contact | Immediately wash the affected skin with soap and plenty of water for at least 15 minutes.[9][10] Remove contaminated clothing and wash it before reuse.[11] If skin irritation occurs, get medical advice.[4] |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[4][9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[8] Call a POISON CENTER or doctor if you feel unwell.[4] |

| Ingestion | Rinse mouth with water.[8] Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[8] Call a POISON CENTER or doctor immediately if you feel unwell.[4] |

Note to Physician: Treat symptomatically.[7]

Section 6: Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard and clean the area safely.

Personal Precautions:

-

Ensure adequate ventilation.[4]

-

Evacuate personnel to safe areas.[8]

-

Wear appropriate personal protective equipment as detailed in Section 3.[7]

-

Avoid breathing dust, vapors, mist, or gas.[8]

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.[8]

-

Do not let the chemical enter drains, surface water, or the sanitary sewer system.[4][8]

-

Local authorities should be advised if significant spillages cannot be contained.[4]

Methods for Containment and Cleaning Up:

-

Minor Spills: Use dry clean-up procedures and avoid generating dust.[7] Sweep up, shovel up, or vacuum the material and place it into a suitable, labeled, and sealed container for disposal.[4][7]

-

Major Spills: Alert emergency services and advise personnel in the area.[7] Control personal contact by wearing protective clothing.[7] Recover the product wherever possible.[7]

-

After cleanup, wash the area down with large amounts of water and prevent runoff into drains.[7]

Caption: Workflow for handling a this compound spill.

Section 7: Fire-Fighting Measures

Suitable Extinguishing Media:

-

Use extinguishing media suitable for the surrounding area. There is no restriction on the type of extinguisher which may be used.[7] Options include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][9]

Specific Hazards Arising from the Chemical:

-

The substance is not considered a significant fire risk; however, containers may burn.[7]

-

Hazardous combustion products may include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride.[4]

Advice for Firefighters:

-

Wear self-contained breathing apparatus (SCBA) and full protective gear.[4][8]

-

Alert the Fire Brigade and inform them of the location and nature of the hazard.[7]

-

Cool fire-exposed containers with water spray from a protected location.[7]

-

Prevent spillage from entering drains or water courses.[7]

Section 8: Disposal Considerations

-

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[4]

-

Waste is classified as hazardous and should be handled by an approved waste disposal plant.[12]

-

Do not allow the chemical to be released into the environment.[12]

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment, which should be conducted for any specific laboratory protocol involving this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

- 1. 3-Fluoro-1,1'-biphenyl | 2367-22-8 [sigmaaldrich.com]

- 2. This compound | C12H9F | CID 145663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Fluorobiphenyl | C12H9F | CID 67579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. benchchem.com [benchchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. 3'-FLUORO-BIPHENYL-3-YLAMINE - Safety Data Sheet [chemicalbook.com]

- 9. stemcell.com [stemcell.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. aksci.com [aksci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Solubility of 3-Fluorobiphenyl in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile of 3-Fluorobiphenyl

This compound (C₁₂H₉F) is a solid, nonpolar aromatic compound. Its solubility is governed by the principle of "like dissolves like." The presence of the biphenyl structure imparts significant nonpolar character, while the fluorine atom introduces a degree of polarity.

Based on its structure, this compound is expected to exhibit good solubility in nonpolar and moderately polar organic solvents. A qualitative prediction of its solubility in various common organic solvents is presented below.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Good | The hydroxyl group of alcohols can interact with the fluorine atom and the aromatic rings, but the overall nonpolar character of this compound will be the dominant factor. |

| Ketones | Acetone, Methyl Ethyl Ketone | Good | The polarity of the carbonyl group in ketones is compatible with the fluorinated aromatic system. |

| Esters | Ethyl Acetate | Good | Similar to ketones, the ester functional group provides a degree of polarity that can facilitate the dissolution of this compound. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Good to Excellent | Ethers are effective solvents for many aromatic compounds due to their ability to solvate the aromatic rings. |

| Hydrocarbons | Hexane, Toluene | Good to Excellent (especially in Toluene) | As a nonpolar aromatic compound, this compound is expected to be highly soluble in aromatic hydrocarbons like toluene due to favorable π-π stacking interactions. Its solubility in aliphatic hydrocarbons like hexane is also expected to be significant. |

| Halogenated Solvents | Dichloromethane, Chloroform | Good to Excellent | These solvents are effective at dissolving a wide range of organic compounds, including aromatic hydrocarbons. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, experimental determination is necessary. The following are detailed protocols for commonly used methods.

Gravimetric Method (Shake-Flask Method)

This is a thermodynamic solubility measurement method that determines the equilibrium solubility of a compound in a solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)

-

Evaporating dish or pre-weighed vial

-

Oven

Procedure:

-

Add an excess amount of this compound to a vial or flask.

-

Add a known volume or mass of the desired organic solvent.

-

Seal the container tightly to prevent solvent evaporation.

-

Place the container in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). It is advisable to periodically analyze samples until the concentration remains constant over time.

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for at least 24 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm filter into a pre-weighed evaporating dish or vial. The filtration step should be performed quickly to minimize temperature changes and solvent evaporation.

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the filtrate in a fume hood or under a gentle stream of nitrogen.

-

Place the dish or vial in an oven at a temperature below the melting point of this compound to dry the residue to a constant weight.

-

Weigh the dish or vial containing the dried solute.

Calculation: The solubility (S) can be calculated in g/100 mL or g/100 g of solvent:

-

Solubility ( g/100 mL): S = (Mass of residue / Volume of filtrate) * 100

-

Solubility ( g/100 g): S = (Mass of residue / Mass of solvent in the filtrate) * 100 (where Mass of solvent = Mass of filtered solution - Mass of residue)

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols.

Caption: Gravimetric Solubility Determination Workflow

The logical progression for selecting a suitable solvent for a particular application, such as crystallization, often follows a hierarchical screening process.

Caption: Logical Flow for Solvent Selection

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is limited, its chemical structure provides a strong basis for predicting its behavior in common organic solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. Researchers and drug development professionals are encouraged to perform these experiments to generate the specific data required for their work.

Crystal Structure of 3-Fluorobiphenyl Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 3-Fluorobiphenyl derivatives, compounds of increasing interest in medicinal chemistry and materials science. The introduction of a fluorine atom onto the biphenyl scaffold can significantly influence molecular conformation, intermolecular interactions, and ultimately, the biological activity and material properties. This document summarizes key crystallographic data, details experimental methodologies for structure determination, and explores the biological relevance of these compounds, including their interaction with signaling pathways.

Data Presentation: Crystallographic Parameters of this compound Derivatives

The following table summarizes the crystallographic data for a selection of this compound derivatives, providing a comparative overview of their solid-state structures.

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Dihedral Angle (°) |